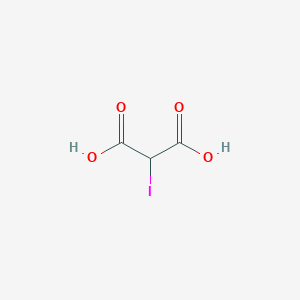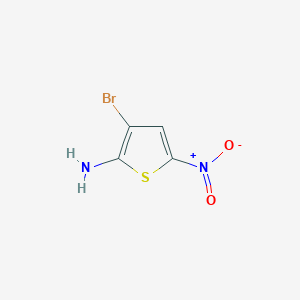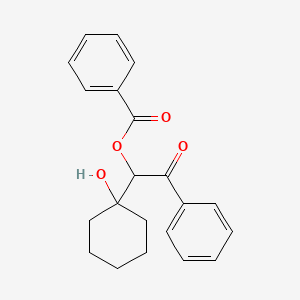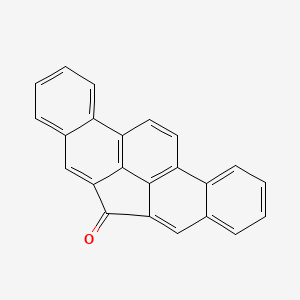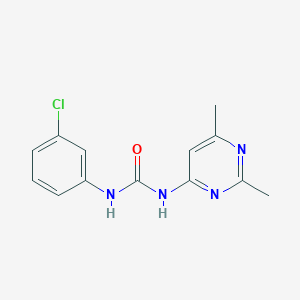
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, diphenyl groups, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propanone with dimethylamine, followed by the introduction of diphenyl and phenoxy groups under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oximes or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as its role as an active pharmaceutical ingredient, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-(dimethylamino)-: This compound shares the dimethylamino group but lacks the diphenyl and phenoxy groups.
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride: This compound is similar but includes a butynyloxy group instead of a phenoxy group.
Uniqueness
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diphenyl and phenoxy groups distinguishes it from other related compounds and contributes to its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
85603-35-6 |
|---|---|
Molekularformel |
C23H24ClNO2 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-phenoxy-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-24(2)18-22(25)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-21-16-10-5-11-17-21;/h3-17H,18H2,1-2H3;1H |
InChI-Schlüssel |
CWXMSVFUBISTGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


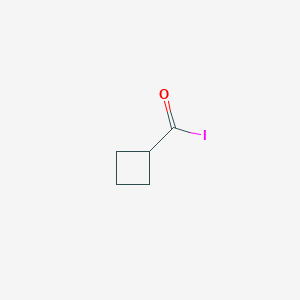

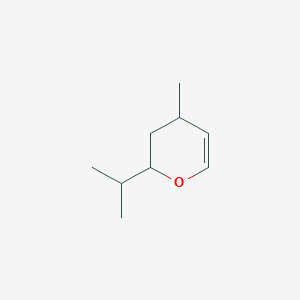
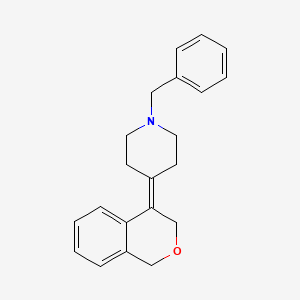
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)

![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
